6-deoxy L-sorbose
Description
Classification and Significance within Rare Monosaccharides
6-Deoxy-L-sorbose is classified as a rare monosaccharide. nih.gov The International Society of Rare Sugars (ISRS) defines rare sugars as monosaccharides that are present in nature in only small quantities. nih.gov While seven monosaccharides, including D-glucose, D-fructose, and D-galactose, are considered common, all others fall into the "rare" category. nih.govfmach.it Specifically, 6-deoxy-L-sorbose is a 6-deoxy ketohexose, a six-carbon sugar in which the hydroxyl group on the sixth carbon has been replaced by a hydrogen atom. vscht.cz
The significance of rare sugars, including 6-deoxy-L-sorbose, has garnered considerable attention in recent decades for their potential applications in synthetic, pharmaceutical, and medicinal chemistry. nih.gov The primary significance of 6-deoxy-L-sorbose in academic research lies in its role as a valuable precursor for the synthesis of other important compounds. It serves as a starting material for producing furaneol (B68789) (4-Hydroxy-2,5-dimethyl-3(2H)-furanone), a compound of interest in the food industry for its characteristic caramel-like flavor. nih.gov Furthermore, it is a key intermediate in the preparation of other rare sugars, such as 6-deoxy-L-gulose and 6-deoxy-L-idose. nih.gov Like other 6-deoxy sugars, it is studied for its potential role as a structural component in biologically active natural products. tandfonline.com However, the full extent of its potential applications remains largely unexplored, primarily due to its limited availability. nih.gov
Current Research Trajectories and Challenges in 6-Deoxy-L-Sorbose Studies
Current research on 6-deoxy-L-sorbose is predominantly focused on developing efficient and economically viable synthesis methods to overcome its scarcity. The main trajectory involves biocatalysis, utilizing enzymes to produce the compound from more common starting materials. nih.govresearchgate.net
Several enzymatic strategies are under investigation:
Two-Step Conversion from L-fucose: A widely studied route involves a two-step enzymatic process starting from L-fucose (6-deoxy-L-galactose). nih.govnih.gov The first step is the isomerization of L-fucose to L-fuculose (6-deoxy-L-tagatose), catalyzed by L-fucose isomerase. This is followed by the epimerization of L-fuculose to 6-deoxy-L-sorbose, catalyzed by D-tagatose 3-epimerase. nih.govnih.gov
Aldol (B89426) Condensation: Another established method is the enzymatic synthesis via the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, a reaction catalyzed by an aldolase (B8822740). nih.gov
Transketolase-based Synthesis: Researchers have also explored the use of transketolase to produce 6-deoxy-L-sorbose from starting materials such as 2,3-dihydroxybutyraldehyde and hydroxypyruvate. nih.gov
Despite these advancements, significant challenges hinder the large-scale production and study of 6-deoxy-L-sorbose. The primary challenge is the low yield often associated with these synthetic strategies. nih.gov For instance, the isomerization from L-fucose to L-fuculose is an equilibrium-limited reaction that results in low conversion rates. nih.gov A second major hurdle is the complicated purification process required to isolate 6-deoxy-L-sorbose from the reaction mixture, which often contains structurally similar isomers like L-fucose and L-fuculose, making separation difficult and impractical for some strategies. nih.gov Finally, the high cost of certain starting materials can also make these synthetic routes economically unfeasible. nih.gov
Data Tables
Table 1: Enzymatic Synthesis Strategies for 6-Deoxy-L-Sorbose
| Starting Material(s) | Key Enzyme(s) | Product Yield | Reference |
| L-Fucose | L-fucose isomerase, D-tagatose 3-epimerase | 14% (isolated yield) | nih.gov |
| L-Fucose | L-fucose isomerase, D-tagatose 3-epimerase, Fructose (B13574) kinase, Acid phosphatase | 81% (with regard to L-fucose) | nih.govnih.gov |
| Dihydroxyacetone phosphate (DHAP), L-Lactaldehyde | Aldolase | 56% | nih.gov |
| Hydroxypyruvate, 4-Deoxy-L-threose | Transketolase | 35% | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6+/m0/s1 |
InChI Key |
QZNPNKJXABGCRC-OTWZMJIISA-N |
SMILES |
CC(C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H](C(=O)CO)O)O)O |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Origin of Product |
United States |
Enzymatic and Chemoenzymatic Synthesis Methodologies for 6 Deoxy L Sorbose
Enzymatic Condensation Approaches
Enzymatic condensation reactions are a cornerstone in the synthesis of 6-deoxy-L-sorbose, primarily utilizing aldolases and transketolases to form the carbon-carbon bond that defines the sugar's backbone.
Aldolase-Catalyzed Synthesis from Dihydroxyacetone Phosphate (B84403) and L-Lactaldehyde
A principal enzymatic route for preparing 6-deoxy-L-sorbose involves the aldol (B89426) condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govgoogle.comwipo.int This reaction is catalyzed by aldolase (B8822740), an enzyme that demonstrates strict specificity for DHAP as the donor substrate. researchgate.net The process yields 6-deoxy-L-sorbose-1-phosphate, which is subsequently hydrolyzed to produce the final product, 6-deoxy-L-sorbose. google.com This method has been reported to achieve a yield of 56%. nih.gov The stereochemistry of the resulting hexose (B10828440) phosphate at the C-5 position is determined by the chirality of the glyceraldehyde substrate used. harvard.edu
This aldol condensation is a highly selective reaction that avoids the need for protecting other functional groups within the molecules. google.com The process can be initiated from fructose-1,6-diphosphate (B8644906), which is converted to DHAP and glyceraldehyde-3-phosphate in the presence of aldolase and triose phosphate isomerase. google.comwipo.int The DHAP then reacts with L-lactaldehyde in an aldolase-catalyzed reaction. google.comwipo.int
Transketolase-Mediated Condensation from 2,3-Dihydroxybutyraldehyde and Hydroxypyruvate
An alternative chemoenzymatic approach utilizes the enzyme transketolase to synthesize 6-deoxy-L-sorbose. nih.govresearchgate.net This method involves the condensation of 2,3-dihydroxybutyraldehyde and hydroxypyruvate. nih.gov Research has shown that transketolase from spinach leaves can catalyze this reaction, where only the (R,R) and (R,S) isomers of 2,3-dihydroxybutyraldehyde participate, leading to the formation of 6-deoxy-L-sorbose and 6-deoxy-D-fructose, respectively. researchgate.net
While a yield of 24% for 6-deoxy-L-sorbose has been achieved with this method, a notable drawback is the co-production of a significant amount of the isomer 6-deoxy-D-fructose, at a level of 26%. nih.gov Transketolase is known for its ability to catalyze the stereospecific transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, a key step in this synthetic pathway. core.ac.uk
Role of Triose Phosphate Isomerase in Aldol Condensation Systems
Triose phosphate isomerase (TPI) plays a crucial, albeit indirect, role in the aldolase-catalyzed synthesis of 6-deoxy-L-sorbose. google.comwipo.int Its primary function is to catalyze the isomerization of glyceraldehyde-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP). harvard.edu This is particularly important when the starting material for DHAP is fructose-1,6-diphosphate, which aldolase cleaves into both DHAP and G3P. google.comwipo.int
Isomerization and Epimerization Cascade Biotransformations
Cascade reactions involving isomerization and epimerization steps provide an elegant and efficient pathway for the synthesis of 6-deoxy-L-sorbose from more readily available starting materials like L-fucose.
Conversion from L-Fucose via L-Fuculose Intermediates
A prominent strategy for producing 6-deoxy-L-sorbose utilizes L-fucose (6-deoxy-L-galactose) as the initial substrate. nih.govnih.gov This multi-step enzymatic process involves the initial isomerization of L-fucose to an intermediate, L-fuculose (6-deoxy-L-tagatose), which is then further converted. nih.govnih.gov
The first and critical step in this cascade is the isomerization of L-fucose to L-fuculose, a reaction catalyzed by the enzyme L-fucose isomerase (FucI). nih.govnih.gov L-fucose isomerase exhibits high activity for the interconversion between L-fucose and L-fuculose. tandfonline.comtandfonline.com However, a significant challenge in this step is the unfavorable equilibrium of the aldose-to-ketose isomerization, which tends to favor the starting material, L-fucose. nih.gov
Initial studies reported low isolated yields of L-fuculose, around 9%. nih.gov Even with strategies involving the reuse of purified L-fucose, the yield was only improved to 27%. nih.gov In some sequential enzymatic processes, D-arabinose isomerase has also been used to convert L-fucose to L-fuculose, achieving a conversion ratio of 88:12 (L-fucose to L-fuculose). nih.govnovanet.ca The subsequent epimerization of the purified L-fuculose to 6-deoxy-L-sorbose by D-allulose 3-epimerase resulted in a final isolated yield of 14% with respect to the initial amount of L-fucose. nih.govnih.govnovanet.ca
| Starting Material | Enzyme(s) | Intermediate(s) | Product | Reported Yield | Reference(s) |
| Dihydroxyacetone Phosphate, L-Lactaldehyde | Aldolase | 6-deoxy-L-sorbose-1-phosphate | 6-deoxy-L-sorbose | 56% | nih.gov |
| 2,3-Dihydroxybutyraldehyde, Hydroxypyruvate | Transketolase | - | 6-deoxy-L-sorbose | 24% | nih.gov |
| L-Fucose | L-Fucose Isomerase, D-Tagatose 3-Epimerase | L-Fuculose | 6-deoxy-L-sorbose | 14% | nih.gov |
| L-Fucose | L-Fucose Isomerase, D-Tagatose 3-Epimerase, Fructose (B13574) Kinase, Acid Phosphatase | L-Fuculose, 6-deoxy-L-sorbose, 6-deoxy-L-sorbose 1-phosphate | 6-deoxy-L-sorbose | 81% | nih.govnih.gov |
| L-Fucose | D-Arabinose Isomerase, D-Allulose 3-Epimerase | L-Fuculose | 6-deoxy-L-sorbose | 14% | nih.govnovanet.ca |
L-Fuculose Epimerization to 6-Deoxy-L-Sorbose Catalyzed by D-Tagatose 3-Epimerase (DTE)
A key step in the enzymatic production of 6-deoxy-L-sorbose involves the epimerization of L-fuculose (also known as 6-deoxy-L-tagatose). This reaction is catalyzed by D-tagatose 3-epimerase (DTE), an enzyme that facilitates the interconversion of various ketoses at the C-3 position. The enzyme isolated from Pseudomonas cichorii has been shown to effectively catalyze the epimerization of D-tagatose to D-sorbose, and this catalytic activity extends to other ketoses, including the conversion of L-fuculose to 6-deoxy-L-sorbose.
One-Pot Multienzyme Systems Incorporating Phosphorylation and Dephosphorylation
The success of the OPME system hinges on the specific phosphorylation of the target molecule. Fructose kinase (HK) from humans has been identified as a suitable enzyme for this purpose. This kinase exhibits a high degree of substrate specificity, efficiently phosphorylating 6-deoxy-L-sorbose at the C-1 position to form 6-deoxy-L-sorbose 1-phosphate. Crucially, HK shows no detectable activity towards L-fucose or L-fuculose. This selectivity is vital as it prevents the formation of a mixture of phosphorylated isomers, which would complicate the purification process. The phosphorylation reaction, utilizing ATP as the phosphate donor, proceeds to completion.
Following the phosphorylation step, the resulting 6-deoxy-L-sorbose 1-phosphate is purified. A silver nitrate (B79036) precipitation method can be employed to remove the remaining ATP and the byproduct ADP. The final step in this two-step strategy is the hydrolysis of the phosphate group from 6-deoxy-L-sorbose 1-phosphate. This dephosphorylation is catalyzed by acid phosphatase (AphA), yielding the final product, 6-deoxy-L-sorbose. This "isomerization→epimerization→phosphorylation→dephosphorylation" cascade has been reported to achieve a high isolated yield of 81% on a gram scale, starting from the readily available sugar L-fucose.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to achieve efficient and stereoselective production of complex molecules.
The synthesis of 6-deoxy-L-sorbose can benefit from a chemoenzymatic approach that leverages the high stereoselectivity of enzymes. For instance, a similar strategy has been applied to the synthesis of 1-deoxy-L-fructose, where a chemical hydrogenation of L-rhamnose produces 6-deoxy-L-mannitol, which is then oxidized by Enterobacter aerogenes to yield the final product. This highlights the potential of combining chemical reduction or oxidation steps with enzymatic transformations for the efficient production of deoxy sugars. The "isomerization→epimerization→phosphorylation→dephosphorylation" cascade, while primarily enzymatic, can be considered a chemoenzymatic strategy in a broader sense, as it utilizes a chemical purification step (silver nitrate precipitation) to isolate the phosphorylated intermediate. This integration of chemical and biological steps is crucial for achieving high purity and yield.
Process Optimization and Yield Enhancement in 6-Deoxy-L-Sorbose Production
Optimizing the reaction conditions and enhancing the yield are critical for the large-scale and cost-effective production of 6-deoxy-L-sorbose.
The one-pot, two-step enzymatic strategy represents a significant optimization over previous methods. By coupling the initial isomerization and epimerization reactions with a highly specific phosphorylation step, the thermodynamic equilibrium is shifted in favor of the product, dramatically increasing the yield. The use of a desalting column, such as a Bio-Gel P-2 column, allows for the isolation of 6-deoxy-L-sorbose with high purity.
Furthermore, the commercial availability and decreasing cost of ATP, a key reagent in the phosphorylation step, make this process more economically viable for industrial applications. The potential for recycling silver ions and ADP from the purification and reaction steps, respectively, could further enhance the cost-effectiveness of this synthesis method.
| Parameter | Finding | Source |
| Starting Material | L-fucose (6-deoxy-L-galactose) | |
| Key Enzymes | L-fucose isomerase (FucI), D-tagatose 3-epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA) | |
| Intermediate | 6-deoxy-L-sorbose 1-phosphate | |
| Overall Yield | 81% (isolated) | |
| Purification Method | Silver nitrate precipitation, Desalting column |
Metabolic Transformations and Derivative Synthesis Involving 6 Deoxy L Sorbose
Bioconversion to Other 6-Deoxy Sugars
Precursor Role in the Synthesis of 6-Deoxy-L-Gulose and 6-Deoxy-L-Idose
6-Deoxy-L-sorbose is a pivotal starting material for the enzymatic production of other rare 6-deoxyhexoses, specifically 6-deoxy-L-gulose and 6-deoxy-L-idose. nih.govresearchgate.net These conversions are typically achieved through isomerase-catalyzed reactions.
Table 1: Enzymatic Conversion of 6-Deoxy-L-Sorbose to Other 6-Deoxy Sugars
| Precursor | Enzyme | Product | Equilibrium Ratio (Substrate:Product) |
| 6-Deoxy-L-sorbose | L-Ribose Isomerase | 6-Deoxy-L-gulose | 40:60 |
| 6-Deoxy-L-sorbose | D-Glucose Isomerase | 6-Deoxy-L-idose | 73:27 |
Potential Metabolic Interconversion with L-Rhamnulose
L-Rhamnulose, also known as 6-deoxy-L-fructose, and 6-deoxy-L-sorbose are C-3 epimers. Their interconversion can be catalyzed by D-tagatose 3-epimerase (DTE). nih.govresearchgate.net This enzymatic reaction is reversible and plays a role in the metabolic pathways of 6-deoxyhexoses. nih.gov
In the context of producing 6-deoxy-L-psicose from L-rhamnose, the epimerization of the intermediate L-rhamnulose to 6-deoxy-L-psicose is a key step, but this also involves the potential for epimerization to 6-deoxy-L-sorbose. researchgate.netnih.gov Commercially available glucose isomerase from Streptomyces murinus has been used to produce L-rhamnulose (incorrectly named 6-deoxy-L-sorbose in one source) from L-rhamnose. mdpi.comresearchgate.net
Role in Flavor Compound Precursor Pathways
Precursor to Furaneol (B68789) (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) Biosynthesis
6-Deoxy-L-sorbose is a recognized precursor for the biosynthesis of Furaneol®, a significant flavor compound with a characteristic caramel (B1170704) or strawberry-like aroma used extensively in the food industry. nih.govgoogle.comsci-hub.se The transformation of 6-deoxy-L-sorbose into Furaneol highlights the importance of this rare sugar in the production of natural flavors. researchgate.net The synthesis of 6-deoxy-L-sorbose for this purpose has been a subject of research, with enzymatic methods being developed to ensure a steady supply of this precursor. google.comd-nb.info
Glycosylation Reactions and Oligosaccharide Formation
Enzymatic Synthesis of 2-O-6-deoxy-α-L-sorbofuranosyl-D-glucose
A notable example of the utility of 6-deoxy-L-sorbose in oligosaccharide synthesis is the chemoenzymatic production of 2-O-6-deoxy-α-L-sorbofuranosyl-D-glucose. researchgate.net This process involves a multi-step synthesis where 6-deoxy-L-sorbose acts as a glycosyl acceptor.
Structural Characterization and Conformational Analysis of 6 Deoxy L Sorbose
X-ray Crystallographic Studies of 6-Deoxy-α-L-Sorbofuranose
The definitive solid-state structure of 6-deoxy-L-sorbose was determined through single-crystal X-ray diffraction. Research has shown that the compound crystallizes as the α-furanose anomer. researchgate.net The deoxygenation at the C-6 position sterically favors the formation of a five-membered furanose ring through hemiacetal formation between the C-2 keto group and the C-5 hydroxyl group, as opposed to a six-membered pyranose ring. iucr.org
The crystal structure was determined to belong to the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. researchgate.net The furanose ring of 6-deoxy-α-L-sorbofuranose adopts a specific puckered conformation described as C3'-exo-C4'-endo (³T₄). researchgate.netiucr.org This conformation is noteworthy as it is a common puckering mode observed in α-nucleosides. researchgate.net
Table 1: Crystal Data for 6-Deoxy-α-L-Sorbofuranose researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 18.470 Åb = 7.636 Åc = 5.371 Å |
| Molecules per Unit Cell (Z) | 4 |
| Ring Conformation | α-furanose |
| Ring Puckering | C3'-exo-C4'-endo (³T₄) |
Analysis of Tautomeric Forms in Aqueous Solution (e.g., Furanose and Linear Chain Forms)
In aqueous solution, sugars exist in a dynamic equilibrium between their cyclic (hemiacetal) and open-chain (keto or aldehyde) forms, a phenomenon known as tautomerism. For 6-deoxy-L-sorbose, this equilibrium involves interconversion between α- and β-furanose anomers, pyranose forms, and the acyclic keto form.
Table 2: Tautomeric Composition of Related Ketohexoses in Aqueous Solution
| Compound | α-furanose | β-furanose | α-pyranose | β-pyranose | Acyclic Form | Source |
| 6-Deoxy-L-psicose | 72.9% | 24.5% | - | - | 2.69% | iucr.orgiucr.org |
| L-Sorbose | Minor | Minor | Major | Minor | Trace | core.ac.ukacs.org |
| 6-Deoxy-L-sorbose | Predominant | - | - | - | - | researchgate.net |
Note: "-" indicates data not specified or minor components not quantified in the cited sources.
Comparative Conformational Dynamics of Ketohexofuranosides
The conformational behavior of the furanose ring is a critical aspect of carbohydrate chemistry, influencing molecular recognition and reactivity. Furanoside rings are known for their flexibility compared to the more rigid pyranoside structures. The conformation of 6-deoxy-α-L-sorbofuranose provides a key example within the ketohexofuranoside family.
Its observed ³T₄ puckering is significant when compared to other furanosides. researchgate.net This conformation is characteristic of many α-nucleosides, suggesting that the anomeric configuration (α- versus β-) is a primary determinant of ring puckering in furanoid systems. researchgate.net The α-furanose structure of 6-deoxy-L-sorbose was the first example of a ³T₄ conformation reported for a 6-deoxy-ketohexose. iucr.org Subsequently, the C-4 epimer, 6-deoxy-L-psicose, was also found to adopt the same ³T₄ conformation in its crystalline α-furanose form, making it the second example in this family. iucr.orgiucr.org This similarity underscores a conserved conformational preference despite the change in stereochemistry at C-4. The analysis of these structures reveals that the conformational differences among various furanoid rings are heavily influenced by the stereochemistry at the anomeric carbon. researchgate.net
Table 3: Conformational Comparison of Selected Ketohexofuranosides
| Compound | Crystalline Form | Ring Puckering | Reference |
| 6-Deoxy-α-L-sorbofuranose | α-furanose | ³T₄ (C3'-exo-C4'-endo) | researchgate.netiucr.org |
| 6-Deoxy-α-L-psicofuranose | α-furanose | ³T₄ (E₄) | iucr.orgiucr.org |
Analytical Methodologies in 6 Deoxy L Sorbose Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods, particularly HPLC, are fundamental in the analysis of 6-deoxy-L-sorbose. These techniques are essential for separating the target compound from starting materials, byproducts, and isomers, thereby enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of 6-deoxy-L-sorbose and verifying the purity of the final product. nih.gov In enzymatic synthesis processes, such as the conversion of L-fucose to 6-deoxy-L-sorbose, HPLC is employed to track the disappearance of reactants and the formation of the product over time. nih.govepo.org This allows for the optimization of reaction conditions and determination of reaction completion. epo.org
For purity analysis, specific HPLC columns are utilized to separate 6-deoxy-L-sorbose from potential impurities like L-fucose and L-fuculose. nih.gov For instance, the use of columns such as HPX-87H and Sugar-Pak 1, often coupled with an evaporative light scattering detector (ELSD), has been reported to achieve high purity levels, exceeding 99%. nih.gov The choice of the mobile phase, typically pure water, and the column temperature are critical parameters for achieving optimal separation. nih.gov The versatility of HPLC also extends to the analysis of related compounds and derivatives, making it an invaluable tool in carbohydrate research. researchgate.nettandfonline.comnih.gov
| Parameter | Value/Condition | Source |
| Purity Achieved | >99% | nih.gov |
| Columns Used | HPX-87H, Sugar-Pak 1 | nih.govnih.gov |
| Mobile Phase | Pure Water | nih.gov |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govnih.gov |
| Flow Rate | 0.6 ml/min | nih.govnih.gov |
| Column Temperature | 60°C | nih.govnih.gov |
Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)
While basic identification of 6-deoxy-L-sorbose is crucial, advanced spectroscopic methods provide deeper insights into its three-dimensional structure and precise molecular formula. These techniques are vital for understanding the compound's conformational behavior and confirming its elemental composition with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 6-deoxy-L-sorbose. Both ¹H and ¹³C NMR are employed to confirm the compound's identity and to study its conformational isomers in solution. nih.gov In aqueous solutions, 6-deoxy-L-sorbose exists as a mixture of different forms, including α and β furanose isomers and a linear chain form. nih.gov
¹H NMR spectra provide information on the chemical environment of each proton, with characteristic signals for the anomeric protons and the methyl group of the 6-deoxy moiety. nih.gov ¹³C NMR spectra complement this by revealing the number of carbon atoms and their chemical environments, confirming the presence of multiple isomeric forms. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of all signals and the determination of the relative proportions of each isomer. researchgate.net This detailed conformational and linkage analysis is critical for understanding the chemical and biological properties of 6-deoxy-L-sorbose.
| Isomeric Form | ¹H NMR Chemical Shift (ppm) - H1 | ¹H NMR Chemical Shift (ppm) - H6 (methyl) | ¹³C NMR Chemical Shift (ppm) - C1 | ¹³C NMR Chemical Shift (ppm) - C6 |
| α-furanose | ~5.3 | ~1.3 | ~103.8 | ~20.2 |
| β-furanose | ~5.1 | ~1.2 | ~97.8 | ~20.1 |
| Linear Form | N/A | ~1.2 | ~211.5 (C2-ketone) | ~20.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a generalized representation based on available literature. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of 6-deoxy-L-sorbose. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically with an error of a few parts per million (ppm). nih.gov This precision allows for the confident assignment of a unique molecular formula to the detected ion. umb.eduresearchgate.net
In the analysis of 6-deoxy-L-sorbose, HRMS is used to confirm the expected molecular weight. For example, the sodium adduct of 6-deoxy-L-sorbose ([M+Na]⁺) has a predicted m/z of 187.0582, and its observation in the HRMS spectrum provides strong evidence for the presence of the compound. nih.govnih.gov This technique is particularly valuable in distinguishing 6-deoxy-L-sorbose from other isomers or compounds with the same nominal mass but different elemental compositions. The accurate mass data obtained from HRMS is a critical component in the comprehensive characterization of newly synthesized or isolated 6-deoxy-L-sorbose. umb.edutandfonline.com
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 165.07575 |
| [M+Na]⁺ | 187.05769 |
| [M+K]⁺ | 203.03163 |
| [M-H]⁻ | 163.06119 |
Source: PubChem CID 439330 uni.lu
Biotechnological and Synthetic Applications of 6 Deoxy L Sorbose
Utility as a Chiral Building Block in Complex Molecule Synthesis
Monosaccharides represent a vast and renewable source of chiral building blocks, which are indispensable in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov 6-Deoxy-L-sorbose fits squarely within this "chiral pool," offering a predefined stereochemical scaffold that chemists can exploit to build new molecules with high precision.
The primary challenge in utilizing rare sugars has often been their limited availability. However, modern biocatalysis has provided efficient routes to 6-deoxy-L-sorbose. One notable method is a two-step enzymatic strategy starting from the more common L-fucose (6-deoxy-L-galactose). nih.govnih.gov This process involves:
Isomerization and Epimerization: L-fucose is first isomerized to L-fuculose, which is then epimerized at the C-3 position to yield 6-deoxy-L-sorbose. This conversion is catalyzed by a combination of L-fucose isomerase (FucI) and D-tagatose 3-epimerase (DTE). nih.gov
Once obtained, 6-deoxy-L-sorbose serves as a precursor for other rare sugars, such as 6-deoxy-L-gulose and 6-deoxy-L-idose, further expanding its utility as a foundational building block. nih.gov Its true potential is showcased in its conversion to nitrogen-containing heterocyclic compounds, known as iminosugars, which are of significant interest in medicinal chemistry. The synthesis of 1-deoxynojirimycin (B1663644) (DNJ), a potent glycosidase inhibitor, proceeds through the intramolecular reductive amination of 6-amino-6-deoxy-L-sorbose, demonstrating a direct pathway from a simple derivative of 6-deoxy-L-sorbose to a complex, biologically active molecule. nih.gov
Table 1: Enzymatic Synthesis of 6-Deoxy-L-Sorbose
| Starting Material | Key Enzymes | Intermediate Product | Final Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| L-Fucose | L-fucose isomerase (FucI), D-tagatose 3-epimerase (DTE), Fructose (B13574) kinase (HK), Acid phosphatase (AphA) | 6-deoxy-L-sorbose 1-phosphate | 6-deoxy-L-sorbose | 81% | nih.govnih.gov |
| Dihydroxyacetone phosphate (B84403) (DHAP) & L-Lactaldehyde | Aldolase (B8822740) | 6-deoxy-L-sorbose 1-phosphate | 6-deoxy-L-sorbose | 56% | nih.gov |
Industrial Applications in the Flavor and Fragrance Sector
A significant industrial application of 6-deoxy-L-sorbose is its role as a key precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a compound widely known by its trade name Furaneol (B68789)®. nih.govgoogle.com Furaneol is a high-value flavor compound prized for its intense sweet, caramel-like, and fruity aroma, reminiscent of strawberries or pineapple. nih.govcnif.cn It is used extensively in the food industry to enhance the flavor profiles of baked goods, beverages, and confectionery. researchgate.net
The conversion of 6-deoxyhexoses like 6-deoxy-L-sorbose into Furaneol is typically achieved through acid-catalyzed dehydration. acs.org This chemical transformation makes 6-deoxy-L-sorbose a "natural-labeled" precursor, allowing for the production of Furaneol that can be classified as derived from natural sources when enzymatic synthesis methods are used for the starting sugar. acs.orggoogle.com Research has demonstrated that treating 6-deoxy-L-sorbose with acids efficiently generates Furaneol, making it a commercially viable route. acs.org The availability of efficient enzymatic pathways to produce 6-deoxy-L-sorbose has made this method an attractive alternative to purely chemical syntheses, which may involve more costly starting materials or generate undesirable byproducts. google.comcnif.cn
Table 2: Application in Flavor Synthesis
| Precursor Compound | Target Compound | Common Name | Aroma Profile | Industrial Sector | Reference |
|---|---|---|---|---|---|
| 6-deoxy-L-sorbose | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol® | Caramel (B1170704), Sweet, Fruity | Flavor & Food | nih.govgoogle.comacs.org |
Exploration of Pharmaceutical and Medicinal Chemistry Precursor Potential
The stereochemically rich structure of 6-deoxy-L-sorbose makes it an excellent starting point for the synthesis of pharmaceutically active compounds, particularly iminosugars. Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural change often leads to potent and selective inhibition of carbohydrate-processing enzymes like glycosidases.
One of the most prominent examples of its pharmaceutical potential is in the synthesis of 1-deoxynojirimycin (DNJ) and its derivatives. The first synthesis of DNJ was achieved via the intramolecular reductive amination of 6-amino-6-deoxy-L-sorbose. nih.gov This reaction proceeds with high stereoselectivity, yielding DNJ as the sole isomer. nih.gov DNJ is a powerful α-glucosidase inhibitor, a class of drugs used in the management of type 2 diabetes.
Furthermore, derivatives of 6-deoxy-L-sorbose are direct precursors to approved drugs. For instance, 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose is the immediate precursor to Miglitol, another α-glucosidase inhibitor used for diabetes therapy. nih.gov The production of this precursor is achieved through the elegant regio- and stereo-selective oxidation of its corresponding sorbitol derivative by the enzyme D-sorbitol dehydrogenase from the bacterium Gluconobacter oxydans. nih.gov The ability to convert 6-deoxy-L-sorbose derivatives into these high-value therapeutic agents underscores the compound's importance in medicinal chemistry.
Table 3: Pharmaceutical Precursor Potential
| 6-Deoxy-L-Sorbose Derivative | Target Pharmaceutical Compound | Therapeutic Class | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-amino-6-deoxy-L-sorbose | 1-Deoxynojirimycin (DNJ) | Antidiabetic | α-Glucosidase Inhibitor | nih.gov |
| 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose | Miglitol | Antidiabetic | α-Glucosidase Inhibitor | nih.gov |
Future Research Directions for 6 Deoxy L Sorbose
Development of More Efficient and Sustainable Synthetic Routes
Current methods for synthesizing 6-deoxy-L-sorbose often rely on multi-step enzymatic or chemoenzymatic processes. nih.govharvard.edu While these represent a significant improvement over purely chemical methods in terms of environmental impact, there is still considerable room for advancement. Future research should focus on developing more efficient and sustainable synthetic routes. This includes the exploration of novel one-pot, multi-enzyme cascade reactions to improve atom economy and reduce downstream processing. nih.gov Furthermore, the development of robust, immobilized enzyme systems could enhance reusability and process stability, making the production of 6-deoxy-L-sorbose more economically viable and environmentally friendly. Research into the use of whole-cell biocatalysts, which can co-express the necessary enzymes and cofactors, also presents a promising avenue for streamlining synthesis.
Comprehensive Elucidation of Biological Roles and Metabolic Pathways
A significant gap in our current understanding of 6-deoxy-L-sorbose lies in its biological significance. While the metabolism of other 6-deoxyhexoses, such as L-fucose and L-rhamnose, is relatively well-documented, the metabolic fate and biological roles of 6-deoxy-L-sorbose remain largely unknown. nih.gov These sugars are known to be important components of bacterial cell surface glycans and can play a role in host-pathogen interactions. nih.gov Future research should, therefore, be directed towards investigating whether 6-deoxy-L-sorbose has any specific biological activities. This could involve screening for antimicrobial, antiviral, or immunomodulatory properties. Furthermore, metabolic tracer studies in various organisms could help to elucidate the metabolic pathways involving this rare sugar, identifying any unique enzymes or metabolic intermediates. Understanding its biological roles is a critical step towards unlocking its potential therapeutic or biotechnological applications.
Investigation of New Functionalized Derivatives and Their Properties
The synthesis of functionalized derivatives of 6-deoxy-L-sorbose opens up a vast chemical space for the development of novel compounds with unique properties. To date, research in this area has been limited, with only a few derivatives, such as 6-deoxy-L-sorbose 1-phosphate, being reported. nih.gov Future research should systematically explore the synthesis of a wide range of derivatives, including but not limited to, aminated, halogenated, and glycosylated forms of 6-deoxy-L-sorbose. Following their synthesis, a thorough investigation of the physicochemical and biological properties of these new compounds will be crucial. This could lead to the discovery of novel enzyme inhibitors, drug candidates, or building blocks for the synthesis of complex carbohydrates and other bioactive molecules.
Advanced Studies on Enzyme-Substrate Interactions and Catalytic Mechanisms
A deeper understanding of the interactions between enzymes and their substrates at the molecular level is fundamental to the rational design of more efficient biocatalysts. Future research should employ a combination of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, with computational modeling to investigate the binding modes of substrates and intermediates within the active sites of enzymes involved in 6-deoxy-L-sorbose synthesis. These studies will provide valuable insights into the catalytic mechanisms, allowing for targeted mutations to improve enzyme performance. Furthermore, detailed kinetic studies under various reaction conditions will be essential for developing accurate models of the enzymatic reactions, which can then be used to optimize process parameters for industrial-scale production.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of 6-deoxy L-sorbose?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used to identify 6-deoxy hexitols, including this compound, by comparing retention indices and fragmentation patterns with standards (e.g., Figures S-1 to S-7 in GC data) . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming stereochemistry and differentiating it from isomers like 1,6-dideoxy hexitols. Quantitative analysis can employ enzymatic assays coupled with spectrophotometric detection, such as sorbose dehydrogenase activity assays .
Q. What microbial synthesis pathways are used to produce this compound?
- Methodological Answer : Microbial fermentation using strains like Gluconobacter oxydans or Ketogulonigenium spp. is a common approach. These strains express L-sorbose dehydrogenase (SDH), which catalyzes the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KLG), a precursor in vitamin C synthesis. Researchers should optimize fermentation conditions (pH 5.5–7.0, 40–50°C) and monitor enzyme kinetics (e.g., Km values ranging from 23.94 to 52.70 mmol/L for SDH) to enhance yield . Strain engineering via heterologous expression or CRISPR-Cas9 can improve substrate specificity .
Q. How do researchers assess the metabolic assimilation of this compound in microbial models?
- Methodological Answer : Use in vitro fecal cultures or defined microbial consortia to evaluate assimilation. For example, L-sorbose (structurally similar to 6-deoxy derivatives) stimulates butyrate production in gut microbiota models, measurable via HPLC or GC. Monitor metabolites (e.g., short-chain fatty acids) and microbial diversity (16S rRNA sequencing) to assess metabolic impact. Note that high doses (>20 g/day) may cause gastrointestinal distress, indicating limited absorption .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported enzymatic activity data for this compound?
- Methodological Answer : Discrepancies in Km or optimal pH/temperature values (e.g., SDH activity varies between G. oxydans and Ketogulonigenium spp.) may arise from assay conditions or enzyme purity. Standardize protocols:
- Purify enzymes using affinity chromatography and validate purity via SDS-PAGE .
- Conduct kinetic assays under controlled buffer systems (e.g., phosphate buffer at pH 6.0–7.0).
- Replicate experiments across labs to confirm reproducibility .
Q. How can researchers design a hypothesis-driven study to explore this compound’s role in prebiotic metabolism?
- Methodological Answer : Apply the PICO framework:
- Population : Human gut microbiota.
- Intervention : this compound supplementation.
- Comparison : Control groups (e.g., L-sorbose, placebo).
- Outcome : Butyrate levels, microbial diversity.
Q. What methodologies resolve challenges in quantifying trace amounts of this compound in complex matrices?
- Methodological Answer : Combine solid-phase extraction (SPE) for sample cleanup with ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS) for sensitivity. Use isotopically labeled internal standards (e.g., -6-deoxy L-sorbose) to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments .
Methodological Frameworks for Research Design
- Formulating Research Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s prebiotic potential must ensure ethical approval for human microbiota sampling and clinical relevance .
- Data Analysis : Use multivariate statistics (PCA, PLS-DA) to correlate metabolic outputs with microbial taxa. Address uncertainties via error propagation models (e.g., Monte Carlo simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
